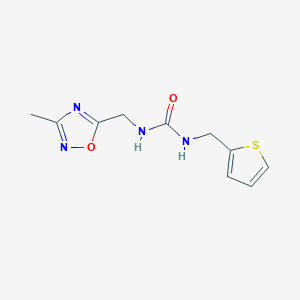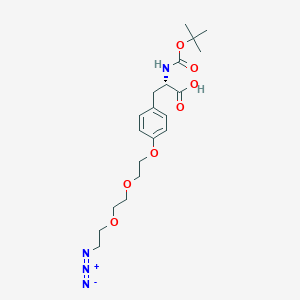
Boc-L-Tyr(PEG(3)-N3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Tyr(PEG(3)-N3)-OH: is a compound that combines the tert-butyloxycarbonyl (Boc) protected form of L-tyrosine with a polyethylene glycol (PEG) linker and an azide group. This compound is often used in peptide synthesis and bioconjugation due to its unique properties, which include enhanced solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(PEG(3)-N3)-OH typically involves the following steps:
Protection of L-Tyrosine: The amino group of L-tyrosine is protected using tert-butyloxycarbonyl (Boc) to form Boc-L-Tyrosine.
PEGylation: The Boc-L-Tyrosine is then reacted with a polyethylene glycol (PEG) linker, which is often activated with a suitable leaving group such as a tosyl or mesyl group.
Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group using reagents like sodium azide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-tyrosine are protected with Boc groups.
PEGylation and Azidation: The PEGylation and azidation steps are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group in Boc-L-Tyr(PEG(3)-N3)-OH can undergo substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group.
Major Products:
Triazoles: Formed from the reaction of the azide group with alkynes.
Deprotected Tyrosine Derivatives: Resulting from the removal of the Boc group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-L-Tyr(PEG(3)-N3)-OH is used in solid-phase peptide synthesis to introduce PEG linkers and azide groups into peptides.
Biology:
Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.
Medicine:
Drug Delivery: The PEG linker enhances the solubility and stability of peptide-based drugs, improving their pharmacokinetic properties.
Industry:
Material Science: Used in the development of PEGylated materials with specific functional groups for various industrial applications.
Mécanisme D'action
Mechanism:
Azide Group Reactivity: The azide group in Boc-L-Tyr(PEG(3)-N3)-OH is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages.
Boc Group Protection: The Boc group protects the amino group of L-tyrosine during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Molecular Targets and Pathways:
Protein Conjugation: The compound can be used to modify proteins, targeting specific amino acid residues and facilitating the study of protein function and interactions.
Comparaison Avec Des Composés Similaires
Boc-L-Tyr(PEG(2)-N3)-OH: Similar structure but with a shorter PEG linker.
Fmoc-L-Tyr(PEG(3)-N3)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Boc-L-Tyr(PEG(3)-NH2)-OH: Contains an amine group instead of an azide group.
Uniqueness:
PEG Linker Length: The PEG(3) linker provides a balance between solubility and flexibility, making Boc-L-Tyr(PEG(3)-N3)-OH particularly useful in bioconjugation.
Azide Group: The presence of the azide group allows for versatile click chemistry applications, distinguishing it from similar compounds with different functional groups.
Propriétés
IUPAC Name |
(2S)-3-[4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAOIRHJVEPQZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
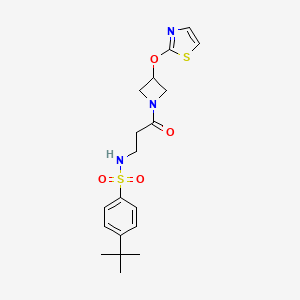
![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
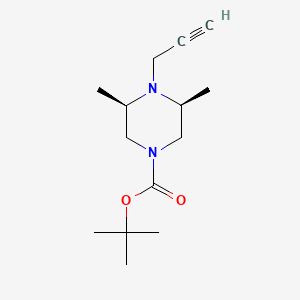

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/new.no-structure.jpg)
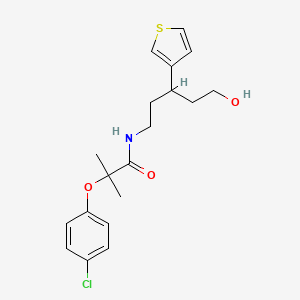
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

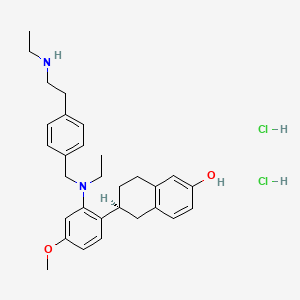
![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)
